molecular formula C24H18N2O5 B1246384 Asterredione

Asterredione

Número de catálogo: B1246384
Peso molecular: 414.4 g/mol
Clave InChI: XMAWYJWBFIGONN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Asterredione is a cyclopentenedione compound of natural origin, identified in fungal extracts from species such as Aspergillus terreus and Aspergillus subramanianii . This compound is of significant interest in biomedical research, particularly in oncology. Studies have highlighted its potential value in cytotoxic assays, where it has demonstrated promising interaction abilities with molecular targets involved in cancer cell proliferation . Computational molecular docking analyses suggest that this compound exhibits strong binding energies with topoisomerase enzymes (Topo I and Topo II), which are critical targets for anticancer drug discovery due to their role in DNA replication and cell division . This indicates that this compound's research applications are primarily focused on investigating its mechanism of action as a potential topoisomerase inhibitor. Researchers can utilize this compound to explore new pathways for inhibiting the growth of cancer cells, such as those in breast cancer lines (e.g., MCF-7), and to study its effects in cell viability and proliferation assays . The compound is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propiedades

Fórmula molecular

C24H18N2O5

Peso molecular

414.4 g/mol

Nombre IUPAC

methyl 1,3-bis(1H-indol-3-yl)-4-methoxy-2,5-dioxocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C24H18N2O5/c1-30-20-19(15-11-25-17-9-5-3-7-13(15)17)21(27)24(22(20)28,23(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-26H,1-2H3

Clave InChI

XMAWYJWBFIGONN-UHFFFAOYSA-N

SMILES canónico

COC1=C(C(=O)C(C1=O)(C2=CNC3=CC=CC=C32)C(=O)OC)C4=CNC5=CC=CC=C54

Sinónimos

asterredione

Origen del producto

United States

Comparación Con Compuestos Similares

Cyclopentenediones (CPDs)

Asterredione shares structural homology with other CPDs but differs in biological activity and substitution patterns (Table 1).

Table 1: Key Cyclopentenediones and Their Properties

Compound Source Core Structure Biological Activity IC₅₀/Activity Range
This compound Aspergillus terreus 2,5-Diarylcyclopenteneone + indole Cytotoxicity (cancer cells) 17–25 µM
Coruscanone A Piper coruscans 2,5-Diarylcyclopenteneone Antifungal, Cytotoxicity 13.4–19.3 µM
Lucidone Lindera spp. Monomeric CPD Anti-inflammatory, Antioxidant Not quantified
Linderone Lindera spp. Dimeric CPD Antibacterial Moderate activity
G2201-C Streptomyces cattleya Modified CPD Antibacterial MIC: ~5 µg/mL

Structural and Functional Insights:

  • Coruscanones: Unlike this compound, coruscanones lack the indole moiety and exhibit stronger antifungal activity (e.g., against Candida albicans) .
  • Lucidone/Linderone : Plant-derived CPDs with anti-inflammatory and antibacterial effects, but their mechanisms differ due to simpler structures lacking aromatic substitutions .

Secondary Metabolites from Aspergillus terreus

This compound coexists with other metabolites in A. terreus, but its structure and activity diverge significantly (Table 2).

Table 2: Comparative Analysis of A. terreus Metabolites

Compound Class Key Features Biological Activity
This compound Cyclopentenedione Indole-fused CPD Cytotoxicity
Terretonins Meroterpenoids Complex polycyclic terpenes Antimicrobial, Anticancer
Terrecyclic acids Diterpenoids Carboxylic acid derivatives Anti-inflammatory
Asterriquinones Quinoid alkaloids Tetracyclic quinones Anti-HIV

Key Differences:

  • Terretonins/Terrecyclic Acids: These terpenoids lack the CPD core and instead target microbial pathogens and inflammation .
  • Asterriquinones: Though nitrogen-containing like this compound, their quinoid structure confers anti-HIV activity rather than cytotoxicity .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Asterredione?

To confirm this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C for functional group analysis), X-ray crystallography for absolute stereochemical determination, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-validate results with reference standards and computational modeling (e.g., density functional theory) to resolve ambiguities. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration protocols .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Use a tiered approach:

  • Pilot screening : Test solvents (e.g., methanol, ethyl acetate) for polarity-dependent solubility.
  • Fractionation : Apply column chromatography with silica gel or Sephadex LH-20, monitoring purity via thin-layer chromatography (TLC).
  • Scale-up : Refine conditions using response surface methodology (RSM) to maximize yield while minimizing degradation. Include controls for enzymatic activity (e.g., lyophilization to inhibit hydrolases) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays:

  • Antimicrobial : Broth microdilution (CLSI guidelines) with ATCC strains.
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculation.
  • Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2, α-glucosidase). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Advanced Research Questions

Q. How should researchers design studies to address contradictory reports on this compound’s mechanism of action?

Adopt a multi-modal framework:

  • Comparative assays : Replicate prior studies under standardized conditions (e.g., cell line provenance, serum concentration).
  • Omics integration : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Kinetic analysis : Resolve temporal effects via time-lapsed microscopy or stopped-flow spectrometry. Publish raw datasets and statistical code to enable meta-analyses .

Q. What strategies are effective in distinguishing this compound’s direct targets from off-target interactions?

Implement orthogonal validation:

  • Chemical proteomics : Use photoaffinity labeling with this compound-derived probes to capture binding partners.
  • CRISPR-Cas9 knockouts : Silence putative targets and assess bioactivity loss.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and stoichiometry. Cross-reference findings with databases like ChEMBL or BindingDB to rule out promiscuity .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Develop a quality-by-design (QbD) approach:

  • Critical quality attributes (CQAs) : Define purity (>98% by HPLC), stereochemical integrity (specific optical rotation).
  • Process parameters : Monitor reaction temperature, catalyst load, and pH via process analytical technology (PAT).
  • Stability testing : Use accelerated stability studies (ICH guidelines) to identify degradation products .

Methodological Considerations

Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationValidation CriteriaReference
NMRStructural elucidationSignal multiplicity, coupling constants
HR-MSMolecular formulaMass accuracy (<3 ppm)
X-rayStereochemistryR-factor (<0.05)

Table 2 : Experimental Design Checklist for Bioactivity Studies

StepActionPurpose
1Validate cell line authenticity (STR profiling)Reduce genetic drift bias
2Include solvent controls (DMSO, ethanol)Exclude vehicle effects
3Blind data analysisMinimize observer bias

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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